molecular formula C5H7N3O B1297026 2-Methoxypyrimidin-5-amine CAS No. 56621-89-7

2-Methoxypyrimidin-5-amine

Cat. No. B1297026
CAS RN: 56621-89-7
M. Wt: 125.13 g/mol
InChI Key: HKHRENFWPKWVML-UHFFFAOYSA-N
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Description

2-Methoxypyrimidin-5-amine is an organic compound with the chemical formula C5H7N3O . Its molecular structure contains a methoxy group (-OCH3) and an amino group (-NH2) . It appears as a white to yellow crystal with special amino and methoxy functional groups .


Molecular Structure Analysis

The molecular formula of 2-Methoxypyrimidin-5-amine is C5H7N3O . The average mass is 125.129 Da and the monoisotopic mass is 125.058914 Da .


Physical And Chemical Properties Analysis

2-Methoxypyrimidin-5-amine has a relatively low solubility in water, but it can be dissolved in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons . The average mass is 125.129 Da .

Scientific Research Applications

Anticancer Applications

A novel series of compounds related to 2-Methoxypyrimidin-5-amine, such as 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, have been synthesized and shown to exhibit significant antiproliferative activity against cancer cell lines. These compounds have been found to effectively inhibit tubulin polymerization and induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for anticancer therapies (Liu, Wang, Peng, & Li, 2020).

Photochemical Properties

Research on the photochemistry of 2-methoxy-5-bromopyrimidine, a derivative of 2-Methoxypyrimidin-5-amine, has shown that UV irradiation in the presence of certain amines can lead to dehalogenation and methylation, suggesting potential applications in photochemical synthesis processes (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).

Herbicide Research

Deuterium substituted compounds of 2-Methoxypyrimidin-5-amine have been synthesized for use as isotope internal standards in the quantification of herbicide residues in agricultural products. This implies its relevance in agricultural chemistry and food safety (Zheng-mi, 2014).

Kinase Inhibition

In the search for novel kinase inhibitors, derivatives of 2-Methoxypyrimidin-5-amine have been synthesized and evaluated. This research indicates the potential of these compounds in the development of treatments for diseases where kinase activity is a key factor, such as certain types of cancer (Wada et al., 2012).

Safety And Hazards

2-Methoxypyrimidin-5-amine is a chemical reagent that needs to be properly handled and used in the laboratory in accordance with safe operating procedures . It should avoid contact with strong oxidants and strong acids, and avoid inhalation of dust or contact with skin . The safety data sheet indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

A recent study has shown that the catalytic efficiency of a nonheme diiron N-oxygenase AzoC towards nitrogen heterocycle substrates including 5-aminopyrimidine and 5-aminopyridine compounds can be improved through directed evolution . This provides a molecular basis for broadening the AzoC catalytic activity and its application in the biosynthesis of azoxy six-membered nitrogen catenation compounds .

properties

IUPAC Name

2-methoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHRENFWPKWVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326476
Record name 2-methoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyrimidin-5-amine

CAS RN

56621-89-7
Record name 56621-89-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528729
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-methoxypyrimidine
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Synthesis routes and methods

Procedure details

To 0.342 g (2.20 mmol) of the above nitro compound in MeOH (20 mL) was added 0.30 g of 10% Pd/C and the mixture was stirred under hydrogen (25 in/Hg) for 18 hrs. The reaction mixture was filtered through celite, and concentrated, to give 0.274 g (100% yield) of 5-amino-2-methoxypyrimidine as a colorless oil: 1H NMR (DMSO-d6) δ 8.05 (s, 2H), 3.94 (s, 3H); LCMS (APCI+) m/z: 126 (MH+, 100%).
Name
Quantity
0.342 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Zu, NX Wang, CJ Brown, Q Yang… - Journal of Mass …, 2022 - Wiley Online Library
… For this purpose, two other 2methoxypyrimidine derivatives were carefully chosen for CID MS/MS experiments: 5-chloro2-methoxypyrimidine (12), and 2-methoxypyrimidin-5-amine (13)…
Y Xu, XF Liu, XA Chen, YQ Li - Molecules, 2022 - mdpi.com
… To better understand the structural basis of the increased catalytic activity of double mutant L101I/Q104R, we docked 2-methoxypyrimidin-5-amine into wild type AzoC and the mutant …
Number of citations: 7 www.mdpi.com
MH Norman, KL Andrews, YY Bo… - Journal of medicinal …, 2012 - ACS Publications
… (14) For example, the reaction of fluoropyridine 4 with 6-methoxypyridin-3-amine, 2-methoxypyrimidin-5-amine, or 5-fluoro-6-methoxypyridin-3-amine provided intermediates 5–7, …
Number of citations: 44 pubs.acs.org
DC Miller, T Reuillon, L Molyneux… - Journal of Medicinal …, 2022 - ACS Publications
The nonclassical extracellular signal-related kinase 5 (ERK5) mitogen-activated protein kinase pathway has been implicated in increased cellular proliferation, migration, survival, and …
Number of citations: 3 pubs.acs.org
L Josa-Culleré, KS Madden, TJ Cogswell… - Journal of Medicinal …, 2021 - ACS Publications
Induction of differentiation is a promising therapeutic strategy against acute myeloid leukemia. However, current differentiation therapies are effective only to specific patient populations. …
Number of citations: 5 pubs.acs.org

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